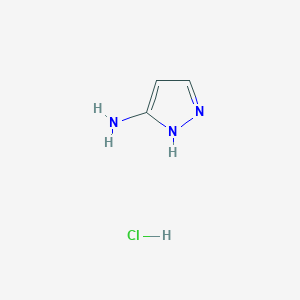

1H-pyrazol-3-amine hydrochloride

Overview

Description

1H-pyrazol-3-amine hydrochloride, also known as 3-aminopyrazole hydrochloride, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It belongs to the class of organic compounds known as pyrazoles, which are five-membered aromatic rings containing two adjacent nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazoles involves various strategies, including multicomponent approaches, dipolar cycloadditions, and cyclocondensation reactions. For example, 3-aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes can be synthesized via Vilsmeier-Haack cyclization-formylation of different hydrazones generated from acetophenones and 2-hydrazinylpyridine .

Molecular Structure Analysis

The molecular structure of 1H-pyrazol-3-amine consists of a five-membered ring with two adjacent nitrogen atoms (pyrrole-type and pyridine-type) and three carbon atoms . The 3D structure of the compound can be viewed using Java or Javascript .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including those involving acylpyrazoles, aminopyrazoles, and bioactivities . For instance, it can serve as a precursor for the synthesis of more complex structures with diverse biological properties.

Physical And Chemical Properties Analysis

Scientific Research Applications

Antitumor, Antifungal, and Antibacterial Properties

- A study by Titi et al. (2020) explored the synthesis of pyrazole derivatives, including 1H-pyrazol-3-amine hydrochloride, and their bioactivities. These compounds were found to have potential antitumor, antifungal, and antibacterial properties, making them significant in pharmacological research (Titi et al., 2020).

Microwave Synthesis for Efficient Production

- Everson et al. (2019) developed a microwave-mediated synthesis method for 1H-pyrazole-5-amines, which is efficient and requires minimal purification. This method is significant for producing these compounds quickly and on different scales, indicating its utility in research and industrial applications (Everson et al., 2019).

Formation of Complexes with Metals

- Research by Lopera et al. (2020) showed that 1H-pyrazole azamacrocycles can form dimeric binuclear Cu2+ complexes, with their organization influenced by the type of hydrocarbon chains connecting the amine groups. This study highlights the potential of 1H-pyrazole derivatives in forming metal complexes, which could be valuable in materials science and catalysis (Lopera et al., 2020).

Application in Drug Discovery

- A 2013 study by Yu et al. focused on the synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries. These compounds are promising candidates for drug discovery, demonstrating the role of this compound derivatives in developing new pharmaceuticals (Yu et al., 2013).

Energetic Materials and Explosives

- Chuanqiang Li et al. (2016) synthesized a novel energetic material, HCPT, and its salts, incorporating this compound. These compounds exhibited excellent thermal stabilities and high positive heats of formation, indicating their potential as high-performance energetic materials (Chuanqiang Li et al., 2016).

Mechanism of Action

Target of Action

1H-pyrazol-3-amine hydrochloride, a derivative of pyrazole, is known to interact with several targets. The primary targets of this compound include receptors or enzymes such as p38MAPK, different kinases, and COX . These targets play crucial roles in various biological processes, including inflammation, cell growth, and apoptosis .

Mode of Action

The interaction of this compound with its targets results in significant changes in cellular processes. For instance, when this compound binds to p38MAPK, it inhibits the kinase’s activity . This inhibition can lead to the modulation of the downstream signaling pathways regulated by p38MAPK .

Biochemical Pathways

This compound affects several biochemical pathways through its interaction with its targets. The inhibition of p38MAPK, for example, can impact the MAPK signaling pathway, which plays a critical role in cellular responses to cytokines and stress . By modulating this pathway, this compound can influence various downstream effects, including cell proliferation, differentiation, and apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its interaction with multiple targets. For instance, by inhibiting p38MAPK, this compound can potentially exert anti-inflammatory effects . Moreover, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities , suggesting that this compound might also have similar effects.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

1H-Pyrazol-3-amine hydrochloride is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context. For instance, it has been found that pyrazole derivatives can serve as useful ligands for receptors or enzymes, such as p38MAPK, and different kinases .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some pyrazole derivatives have been found to exhibit cytotoxic activity, indicating their potential to influence cell viability .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . The exact mechanisms are likely to be context-dependent and may vary depending on the specific cellular environment and the presence of other interacting molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound may be involved in various metabolic pathways, interacting with enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that may involve specific transporters or binding proteins . Its localization or accumulation within cells can be influenced by these interactions.

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

properties

IUPAC Name |

1H-pyrazol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3.ClH/c4-3-1-2-5-6-3;/h1-2H,(H3,4,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABLNFZVSVWKEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480055 | |

| Record name | 1H-pyrazol-3-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34045-29-9 | |

| Record name | 1H-pyrazol-3-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9H-Thioxanthenium, 10-[1,1'-biphenyl]-4-yl-2-(1-methylethyl)-9-oxo-, hexafluorophosphate(1-) (1:1)](/img/structure/B1589809.png)

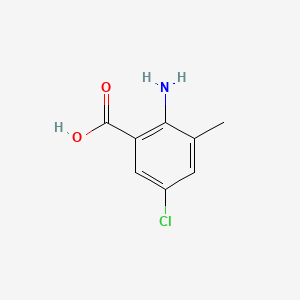

![7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1589820.png)